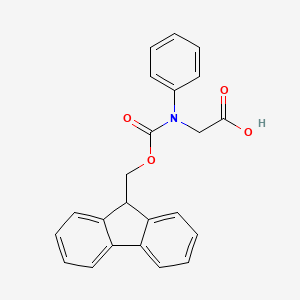

N-Fmoc-N-phenyl-glycine

Description

Significance of Non-Canonical Amino Acid Derivatives in Organic Synthesis

Non-canonical amino acids (ncAAs), also referred to as unnatural or non-proteinogenic amino acids, are amino acid variants that are not among the 20 standard protein-building blocks. encyclopedia.pubnih.gov Their integration into chemical synthesis has revolutionized the field by expanding the chemical space accessible to researchers. acs.org These derivatives serve as attractive scaffolds for novel drug candidates and as chiral building blocks for creating structurally complex molecules. jst.go.jp The introduction of ncAAs with diverse functional groups, such as ketone, aldehyde, and azide (B81097), allows for the modification of proteins and the synthesis of molecules with tailored properties. encyclopedia.pubnih.gov The development of efficient methods for synthesizing ncAAs is a critical area of research, with a focus on creating environmentally friendly and highly effective processes. encyclopedia.pubnih.gov

Role of N-Fmoc-N-phenyl-glycine as a Key Building Block

N-Fmoc-N-phenyl-glycine stands out as a crucial building block in the synthesis of complex organic molecules and peptides. chemimpex.comchemimpex.com Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is vital for the selective protection of the amino group during synthesis. chemimpex.comchemimpex.com This allows for its efficient and controlled incorporation into growing peptide chains. The phenyl group attached to the nitrogen atom introduces specific steric and electronic properties, influencing the conformation and biological activity of the final product. This makes it a valuable component in the design of novel pharmaceuticals, including those targeting specific receptors or enzymes. chemimpex.com

Context within Modern Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. The Fmoc-based strategy is the most widely used approach in modern SPPS due to its efficiency, compatibility with a wide range of chemistries, and the mild conditions required for deprotection. luxembourg-bio.comnih.gov N-Fmoc-N-phenyl-glycine is well-suited for Fmoc SPPS. The Fmoc group can be readily cleaved under basic conditions, typically with piperidine (B6355638), to allow for the sequential addition of further amino acid residues to the growing peptide chain anchored to a solid support. chemimpex.comluxembourg-bio.com

However, the use of phenylglycine derivatives in SPPS is not without its challenges. A significant issue is the risk of racemization—the conversion of a chiral molecule into an equal mixture of enantiomers—at the α-carbon. nih.govresearchgate.net This is particularly pronounced for phenylglycine residues due to the acidity of the benzylic alpha-proton. researchgate.net Research has shown that racemization can occur during both the coupling and the Fmoc-deprotection steps of SPPS. nih.gov The choice of coupling reagents and bases is critical in minimizing this side reaction. luxembourg-bio.comresearchgate.net Studies have indicated that using specific activators like COMU or DEPBT in combination with sterically hindered bases can significantly reduce the extent of racemization. luxembourg-bio.comresearchgate.net

Detailed Research Findings

The propensity of N-Fmoc-phenylglycine to racemize during SPPS has been a subject of extensive investigation. Research has demonstrated that the base-catalyzed coupling step is a critical point for epimerization. luxembourg-bio.comresearchgate.net The choice of the base used during coupling has a remarkable influence on the stereochemical purity of the final peptide. Weaker bases compared to the commonly used N,N-diisopropylethylamine (DIPEA) have been shown to reduce racemization. luxembourg-bio.com

Microwave-assisted SPPS has also been explored to optimize the synthesis of peptides containing phenylglycine. While microwave irradiation can accelerate synthesis, it can also enhance racemization if not carefully controlled. nih.gov Studies have focused on finding a balance between reaction speed and stereochemical integrity by adjusting microwave power, temperature, and the choice of reagents. nih.gov For instance, using the coupling reagent DMTMM-BF4 with N-methylmorpholine (NMM) as the base under specific microwave conditions has been shown to yield peptides with higher diastereomeric purity. nih.gov

The table below summarizes some key properties of N-Fmoc-N-phenyl-glycine.

| Property | Value |

| Synonyms | 2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]acetic acid clearsynth.com |

| CAS Number | 909114-68-7 clearsynth.comwuxiapptec.com |

| Molecular Formula | C24H21NO4 chemimpex.com |

| Molecular Weight | 387.4 g/mol chemimpex.com |

| Appearance | White powder chemimpex.com |

| Purity | >95% wuxiapptec.com |

Structure

3D Structure

Properties

IUPAC Name |

2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c25-22(26)14-24(16-8-2-1-3-9-16)23(27)28-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21H,14-15H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYCHCROKLFIEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909114-68-7 | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(phenyl)amino)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Stereochemical Control in Peptide Synthesis

Investigation of Racemization Pathways in N-Fmoc-Phenylglycine During SPPS

Systematic studies have revealed that the most critical step for racemization of N-Fmoc-phenylglycine is not the removal of the Fmoc protecting group, but rather the base-catalyzed activation and coupling of the amino acid researchgate.netluxembourg-bio.comfao.org. While epimerization can potentially occur at different stages of the synthesis cycle, the conditions during the coupling reaction have the most profound impact on the stereochemical outcome.

The primary mechanism for the racemization of N-Fmoc-phenylglycine involves the abstraction of the α-proton by a base, typically a tertiary amine used during the coupling step researchgate.net. This proton abstraction is facilitated by the phenyl group on the α-carbon, which stabilizes the resulting carbanion intermediate through resonance researchgate.net. Once formed, this planar carbanion can be protonated from either face, leading to a loss of the original stereochemistry and the formation of a racemic mixture of L- and D-isomers in the peptide chain researchgate.net. The increased acidity of this benzylic proton makes N-Fmoc-phenylglycine significantly more susceptible to this reaction pathway compared to amino acids with aliphatic side chains researchgate.net.

While some earlier studies suggested that the Fmoc deprotection step could contribute significantly to racemization, more recent and systematic investigations have shown that its influence is minimal compared to the coupling step luxembourg-bio.comnih.gov. A variety of basic reagents are used to remove the Fmoc group, with piperidine (B6355638) being the most common. However, studies comparing different deprotection agents have demonstrated no significant impact on the final diastereomeric purity of the peptide.

Research indicates that a comparable percentage of the correct diastereomer is obtained regardless of the deprotection reagent used. Furthermore, modifications such as varying the concentration of piperidine in N,N-dimethylformamide (DMF) or adjusting the deprotection time did not substantially alter the extent of phenylglycine racemization luxembourg-bio.com. Even the use of alternative bases like 1,8-diazabicycloundec-7-ene (DBU), morpholine, or piperazine for Fmoc removal did not offer an advantage in reducing epimerization luxembourg-bio.com. These findings strongly suggest that the activated N-Fmoc-phenylglycine species present during coupling is far more susceptible to racemization than the N-terminal Phg residue on the resin after Fmoc removal luxembourg-bio.com.

| Fmoc Deprotection Reagent | Concentration in DMF | Time | Resulting Correct Diastereomer (%) |

|---|---|---|---|

| Piperidine | 20% | 10 min + 5 min | ~85% |

| Piperidine | 10% | 10 min + 5 min | ~85% |

| Piperidine | 5% | 10 min + 5 min | ~85% |

| DBU | 1% | 5 min + 5 min | ~84% (Incomplete deprotection at shorter times) |

| Morpholine | 20% | 10 min + 5 min | Incomplete deprotection |

| Piperazine | 3% | 10 min + 5 min | Incomplete deprotection |

Data is illustrative, based on findings from Liang et al., where various deprotection reagents yielded comparable diastereomer percentages when full deprotection was achieved luxembourg-bio.com.

The choice of coupling reagent and, critically, the base used for amino acid activation, has a profound effect on the stereochemical integrity of N-Fmoc-phenylglycine luxembourg-bio.com. Standard coupling protocols often employ a strong, sterically hindered base like N,N-diisopropylethylamine (DIPEA), which has been shown to significantly promote racemization of Phg luxembourg-bio.com.

Studies have demonstrated that replacing DIPEA with weaker bases that have enhanced steric shielding, such as 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP), dramatically reduces epimerization luxembourg-bio.com. The choice of the activating agent (uronium/aminium or phosphonium salts) also plays a key role. While common reagents like HATU, HBTU, and PyBOP can lead to significant racemization, others have been identified that better preserve stereochemistry. The third-generation uronium coupling reagent COMU and the phosphonium reagent DEPBT have shown the best performance, yielding a much lower degree of racemization compared to HATU luxembourg-bio.comfao.org. The combination of an optimized activator and a less aggressive base is therefore crucial for minimizing epimerization during the incorporation of N-Fmoc-phenylglycine luxembourg-bio.com.

Development of Strategies for Minimizing Racemization of Phenylglycine Residues

Building on the mechanistic understanding of racemization, effective strategies have been developed that focus primarily on optimizing the conditions of the coupling step. These methods allow for the successful incorporation of phenylglycine residues into peptides with negligible loss of stereochemical purity.

The most effective strategy to prevent racemization is the careful selection of the coupling reagent and the activating base researchgate.net. Research has conclusively shown that epimerization can be reduced to negligible levels by pairing specific coupling agents with sterically hindered, weaker bases luxembourg-bio.comfao.org.

The optimal combinations identified are the use of either DEPBT or COMU as the coupling activator in conjunction with either TMP or DMP as the base researchgate.netluxembourg-bio.com. When these systems are used for the coupling of N-Fmoc-phenylglycine, the formation of the undesired diastereomer can be suppressed almost completely, with reported yields of the correct diastereomer exceeding 98% luxembourg-bio.com. This approach directly addresses the root cause of the racemization—the base-catalyzed formation of a stabilized carbanion from the activated amino acid—by employing a milder activation environment.

| Coupling Activator | Base | Resulting Correct Diastereomer (%) |

|---|---|---|

| HATU | DIPEA | ~85% |

| HATU | NMM | ~88% |

| HATU | DMP | ~92% |

| HATU | TMP | ~93% |

| HBTU | DIPEA | ~83% |

| PyBOP | DIPEA | ~84% |

| COMU | DIPEA | ~92% |

| COMU | TMP | >98% |

| DEPBT | TMP | >98% |

Data is illustrative and compiled from findings in Liang et al., highlighting the superior performance of COMU/TMP and DEPBT/TMP combinations luxembourg-bio.com.

Given that the coupling step is the primary source of racemization for N-Fmoc-phenylglycine, modifications to the Fmoc deprotection protocol have a limited effect on improving stereochemical stability luxembourg-bio.com. Attempts to use weaker bases than piperidine, such as morpholine or piperazine, have not provided a noticeable improvement and often result in incomplete removal of the Fmoc group luxembourg-bio.com. Similarly, altering the concentration and duration of the standard piperidine treatment does not significantly suppress epimerization luxembourg-bio.com.

Stability Studies of N-Fmoc-Phenylglycine Derivatives Under Varied Synthetic Conditions

The stereochemical stability of N-Fmoc-phenylglycine derivatives is a critical concern in peptide synthesis, as the α-proton of phenylglycine is prone to abstraction under basic conditions, leading to racemization. luxembourg-bio.comresearchgate.netmdpi.com Studies have shown that the base-catalyzed coupling of Fmoc-Phg is the most critical step for racemization. luxembourg-bio.comfao.org However, the extent of epimerization can be significantly influenced by the choice of coupling reagents and bases. fao.org

To investigate the stability of phenylglycine-containing peptides, model dipeptides such as Bz-(L)-Arg-(L)-Phg-NH2 were synthesized and subjected to various basic conditions overnight. luxembourg-bio.com The degree of epimerization was then evaluated by RP-HPLC. The results indicated that the resin-bound peptide was remarkably stable in the presence of DIPEA and TMP solutions in DMF. luxembourg-bio.com However, a noticeable loss of stereochemical integrity occurred with a 20% piperidine solution in DMF, and this effect was much more pronounced with a 1% DBU solution in DMF. luxembourg-bio.com This suggests that prolonged exposure to strong bases can induce the racemization of phenylglycine residues within a peptide sequence. luxembourg-bio.com

| Basic Solution in DMF | Epimerization Outcome |

|---|---|

| DIPEA | Stable |

| TMP | Stable |

| 20% Piperidine | Noticeable loss of configuration |

| 1% DBU | High degree of epimerization |

Applications of N Fmoc N Phenyl Glycine As a Versatile Chemical Building Block

Integration into Peptide Sequences via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence on a solid support. N-Fmoc-N-phenyl-glycine serves as a crucial building block in this process, allowing for the introduction of phenylglycine residues into peptides.

The incorporation of phenylglycine (Phg) into peptides is of significant interest due to the unique structural and functional properties it imparts. Phenylglycine and its derivatives are important components of various antimicrobial peptides, such as streptogramins and the glycopeptide vancomycin. luxembourg-bio.com Peptidic inhibitors containing phenylglycine have also demonstrated promising activity against proteases from viruses like Hepatitis C, Dengue, and West Nile Virus. luxembourg-bio.com

However, the synthesis of phenylglycine-containing peptides via Fmoc-SPPS is not without its challenges. A primary concern is the susceptibility of the phenylglycine residue to racemization, the process by which a chiral molecule is converted into an equal mixture of both enantiomers. luxembourg-bio.comnih.govresearchgate.netmdpi.com This racemization can occur during both the coupling of the Fmoc-Phg-OH residue and, more significantly, during the removal of the Fmoc protecting group. nih.gov The acidity of the α-proton of phenylglycine makes it prone to epimerization under the basic conditions often used in SPPS. researchgate.netmdpi.com

Several strategies have been developed to mitigate racemization during the incorporation of N-Fmoc-phenylglycine. Research has shown that the choice of coupling reagents and bases plays a critical role. luxembourg-bio.com For instance, using coupling reagents like DEPBT or COMU in combination with sterically hindered bases such as 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP) can significantly reduce epimerization. luxembourg-bio.comresearchgate.net Microwave-assisted SPPS has also been explored to optimize conditions and minimize racemization, with studies showing that specific power and temperature settings, along with the use of certain coupling reagents like DMTMM-BF(4), can improve the diastereomeric purity of the final peptide. nih.gov

Table 1: Strategies to Minimize Racemization of Phenylglycine in SPPS

| Strategy | Key Findings | Reference |

| Coupling Reagents & Bases | Use of DEPBT or COMU with TMP or DMP minimizes racemization during the coupling step. | luxembourg-bio.comresearchgate.net |

| Microwave-Assisted SPPS | Optimized microwave conditions (50°C, 22 Watts) with DMTMM-BF(4) and NMM improved diastereomeric purity. | nih.gov |

| Fmoc Deprotection | Racemization primarily occurs during Fmoc removal, highlighting the need for milder deprotection conditions. | nih.gov |

The use of N-Fmoc-N-phenyl-glycine extends beyond the synthesis of peptides containing the natural phenylglycine residue. It serves as a building block for creating modified and unnatural peptides with enhanced properties. rsc.orgsigmaaldrich.com The introduction of unnatural amino acids like phenylglycine can lead to peptides with increased stability against enzymatic degradation, improved potency, and better selectivity for their biological targets. sigmaaldrich.comnih.gov

N-alkylation of peptides, including the use of N-phenyl-glycine, is a strategy to modulate their conformational properties and resistance to proteolysis. nih.govnih.gov The presence of the phenyl group on the nitrogen atom eliminates the possibility of hydrogen bonding at that position, which can influence the secondary structure of the peptide. nih.govrsc.org This modification can be used to disrupt or stabilize specific conformations, such as β-turns or helices, thereby fine-tuning the biological activity of the peptide. rsc.orgnih.gov

Furthermore, the incorporation of phenylglycine and other unnatural amino acids allows for the exploration of new chemical space in drug discovery. rsc.org These modifications can lead to peptidomimetics with improved pharmacokinetic profiles, making them more suitable as therapeutic agents. sigmaaldrich.comdiva-portal.org

Design and Synthesis of Peptidomimetics Incorporating Phenylglycine Moieties

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability and bioavailability. nih.govdiva-portal.orgnih.gov N-Fmoc-N-phenyl-glycine is a key player in the design and synthesis of peptidomimetics that incorporate the phenylglycine scaffold.

The phenylglycine moiety can be used to mimic specific secondary structures within a peptide, such as β-turns. mdpi.com The conformational behavior of phenylglycine residues has been studied using quantum mechanical and molecular dynamics approaches. nih.gov These studies reveal that the R and S forms of phenylglycine adopt distinct conformations, with the R-form favoring an inverse β/inverse collagen region and the S-form preferring a β/collagen region. nih.gov This conformational preference can be exploited to design peptidomimetics with well-defined three-dimensional structures.

A prominent strategy in peptidomimetic design involves the replacement of amide bonds with bioisosteric linkers, such as 1,2,3-triazole rings. mdpi.comfrontiersin.org This modification can enhance proteolytic stability while maintaining or improving biological activity. frontiersin.orgnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" chemistry reaction, is a highly efficient method for creating these triazole-containing peptidomimetics. mdpi.com

Glycine (B1666218) derivatives, including N-Fmoc-N-phenyl-glycine, can be utilized in the synthesis of triazole-based peptidomimetics. For instance, a glycine residue can be mimicked by a 1,2,3-triazole unit, coded as Gly[Trl]. nih.gov The incorporation of a triazole ring elongates the distance between adjacent residues and alters the conformational flexibility of the peptide backbone. nih.gov By introducing branched amino acid derivatives instead of simple glycine derivatives, the conformational latitude of the triazole moieties can be further restricted, potentially leading to improved binding affinity of the peptidomimetic to its target. nih.gov

Table 2: Comparison of Amide Bond and Triazole Linker in Peptidomimetics

| Feature | Amide Bond | 1,2,3-Triazole Linker | Reference |

| Structure | Planar, capable of H-bonding | Planar, mimetic of trans-amide bond | frontiersin.org |

| Stability | Susceptible to enzymatic degradation | Resistant to proteolysis | frontiersin.orgnih.gov |

| Conformation | Contributes to secondary structures like helices and sheets | Alters backbone flexibility and inter-residue distance | nih.gov |

| Synthesis | Standard peptide coupling | "Click" chemistry (CuAAC) | mdpi.com |

Advanced Applications in Chemical Bioconjugation and Materials Science

The versatility of N-Fmoc-N-phenyl-glycine and its derivatives extends to the fields of chemical bioconjugation and materials science.

In bioconjugation, N-Fmoc-L-phenylglycine is used to attach biomolecules to other molecules or surfaces, which is crucial for developing targeted drug delivery systems and diagnostic tools. chemimpex.com The Fmoc protecting group facilitates its incorporation into complex biomolecular assemblies.

In materials science, N-Fmoc-N-methyl-L-phenylglycine finds application in the development of "smart" materials. chemimpex.com These are materials designed to respond to specific environmental stimuli, such as changes in temperature or pH. The unique properties of the amino acid derivative can be tailored to achieve the desired responsiveness. Furthermore, the self-assembly of Fmoc-dipeptides, including those containing glycine and phenylalanine, is a subject of research for creating novel nanostructures and hydrogels. acs.org The interplay of hydrophobic and π-π stacking interactions of the fluorenyl moieties, along with hydrogen bonding of the peptide components, drives the formation of these materials. acs.org

Chemical Methodologies for Bioconjugation Involving N-Fmoc-Phenylglycine Derivatives

N-Fmoc-N-phenyl-glycine and its derivatives serve as valuable precursors in bioconjugation, the process of covalently linking molecules for specific biological purposes. One notable strategy involves the use of N-phenylglycine containing peptides to generate highly reactive carbonyl groups, which are essential for chemoselective ligation reactions like oxime ligation.

Recent strategies have been developed to facilitate oxime ligation using N-phenylglycine peptides as precursors to the required aldehyde or ketone functionality. rsc.org Oxime ligation is a robust method for bioconjugation due to its high chemoselectivity and the stability of the resulting oxime bond under physiological conditions. rsc.org The process typically requires an electrophilic carbonyl group and a nucleophilic aminooxy partner. rsc.org The generation of the carbonyl group is a critical step, and methods utilizing N-phenylglycine derivatives provide a chemical route to this essential functional group, enabling the site-specific labeling of peptides and proteins. rsc.org For instance, recent developments have focused on metal-free methods for uncaging protected thiazolidine (B150603) rings to reveal a reactive aldehyde, a process that can be coupled with oxime formation. rsc.org

The broader context of peptide modification for therapeutic purposes often involves strategies such as terminal structure modification, cyclization, and molecular hybridization. nih.gov The incorporation of non-natural amino acids like phenylglycine is a key aspect of these amino acid modification strategies, aiming to create peptidomimetics with improved drug-like properties. nih.gov The Fmoc protecting group is standard in the solid-phase synthesis of such modified peptides, including peptide nucleic acids (PNAs), which are used in molecular diagnostics and bioconjugation. iris-biotech.de

Contribution to Supramolecular Assemblies and Hydrogel Formation

The self-assembly of Fmoc-amino acids and short peptides into supramolecular structures, particularly hydrogels, is a field of intense research. These materials have potential applications in tissue engineering, drug delivery, and as synthetic extracellular matrices.

Fmoc-derivatives of unnatural amino acids, including phenylglycine, have been shown to form hydrogels. For example, Fmoc-phenylglycine can form hydrogels in a phosphate (B84403) buffer at a neutral pH. The ability of these molecules to self-assemble is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic Fmoc groups, hydrophobic interactions, and hydrogen bonding between the peptide backbones. The resulting structures are often networks of β-sheet-rich fibrils that entangle to trap water and form a gel. nih.govnih.gov

Self-Assembly Mechanisms of Fmoc-Conjugated Phenylglycine Dipeptides

The self-assembly of Fmoc-conjugated dipeptides is a finely tuned process governed by the balance of intermolecular forces. The primary driving force is the aggregation of the hydrophobic Fmoc groups, which engage in strong π-π stacking interactions. This initial aggregation brings the peptide components into proximity, allowing for the formation of intermolecular hydrogen bonds, which leads to the development of β-sheet-like secondary structures. osti.gov

A detailed study of a set of Fmoc-dipeptides with varying amino acid sequences confirmed that these molecules can self-assemble at fluid interfaces to form nanostructures that retain the chemical functionality of the constituent amino acids. mdpi.com The nature of the amino acid sequence has a significant impact on the final supramolecular architecture. osti.govmdpi.com For Fmoc-phenylglycine containing dipeptides, the steric hindrance of the phenylglycine residue can influence the handedness and morphology of the self-assembled structures.

Investigation of pH-Tunable Behavior in Fmoc-Phenylglycine Derived Hydrogels

The self-assembly and gelation of Fmoc-phenylglycine derivatives are highly sensitive to environmental pH. This responsiveness stems from the protonation state of the terminal carboxylic acid group of the peptide.

Studies on Fmoc-dipeptides, including Fmoc-phenylalanylglycine (Fmoc-FG), have demonstrated that their assembly is pH-dependent. osti.govCurrent time information in Bangalore, IN. Titration experiments reveal apparent pKa transitions that are correlated with the hydrophobicity of the dipeptide. osti.govCurrent time information in Bangalore, IN. For many of these dipeptides, hydrogel formation occurs when the pH is lowered below the apparent pKa, leading to the protonation of the carboxylate group. Current time information in Bangalore, IN.researchgate.net This charge neutralization reduces electrostatic repulsion and facilitates the aggregation into fibers necessary for gelation. researchgate.net Interestingly, Fmoc-FG exhibits the ability to form self-assembled structures both above and below its apparent pKa, indicating a more complex assembly behavior compared to other analogues. osti.govCurrent time information in Bangalore, IN. This pH-tunable behavior is a key feature for developing "smart" biomaterials that can respond to specific physiological environments.

Influence of Phenylglycine Substitution on Self-Assembly and Gelation Properties

The substitution of other amino acids with phenylglycine in Fmoc-dipeptides has a pronounced effect on their self-assembly and gelation characteristics. A comparative study of Fmoc-diphenylalanine (Fmoc-FF) with dipeptides where one or both phenylalanine residues were replaced by glycine (e.g., Fmoc-FG, Fmoc-GF, Fmoc-GG) highlights these differences.

The substitution significantly alters the hydrophobicity (log P) of the molecule, which in turn shifts the apparent pKa of the self-assembly transition. osti.govCurrent time information in Bangalore, IN. The morphology of the resulting nanostructures is also affected; for instance, Fmoc-GF tends to form micrometer-scale sheetlike structures and precipitates rather than forming a hydrogel. osti.govCurrent time information in Bangalore, IN. In contrast, Fmoc-FG and Fmoc-GG form hydrogels composed of entangled fibers. osti.govCurrent time information in Bangalore, IN. Notably, Fmoc-FG displays an unusual gelation behavior where gels form upon heating, unlike the more common gelation upon cooling seen with Fmoc-FF. osti.govCurrent time information in Bangalore, IN. Furthermore, it has been observed that while phenylalanine-based molecules can form fibrous gels, the closely related alpha-phenylglycine is reported to be incapable of forming such gels on its own, underscoring the subtle but critical role of the side chain structure in directing self-assembly. luxembourg-bio.com

Table 1: Comparison of Self-Assembly and Gelation Properties of Fmoc-Dipeptides

| Compound | Apparent pKa | Self-Assembly Behavior | Gelation Behavior | Morphology |

|---|---|---|---|---|

| Fmoc-FG | Shifted | Occurs above and below pKa | Forms hydrogel below pKa; unusual gelation upon heating | Entangled fibers |

| Fmoc-GF | Shifted | Occurs only in protonated form (below pKa) | Forms precipitates, not hydrogel | Micrometer-scale sheets |

| Fmoc-GG | Shifted | Occurs only in protonated form (below pKa) | Forms hydrogel below pKa | Entangled fibers |

| Fmoc-FF | Reference | Standard | Forms hydrogel below pKa | Entangled fibers |

This table is a summary of findings reported in references osti.govCurrent time information in Bangalore, IN..

Polymer Synthesis Utilizing N-Carbothiophenyl Glycine Derivatives

Beyond self-assembling systems, derivatives of N-phenyl-glycine are utilized in the synthesis of polymers, specifically polypeptides. The N-carbothiophenyl group, also known as the N-phenylthiocarbonyl group, serves as a key functional moiety in a novel polymerization method for amino acids.

This method, introduced by Noguchi, involves the polymerization of N-carbothiophenyl-derivatized amino acids or peptides. researchgate.net The polymerization can be induced either by melting the monomers at high temperatures (e.g., 150 °C) or by heating them in an organic solvent with a base like pyridine. researchgate.netnih.gov At elevated temperatures (120–150 °C), the N-phenylthiocarbamate group decomposes to form an isocyanate intermediate, which then reacts with the C-terminal carboxylic acid of another molecule to drive the polymerization process. nih.gov

An alternative, lower-temperature method (80 °C) was also developed to minimize side reactions and achieve polypeptides with a high degree of polymerization. nih.gov For example, this method yielded polyglycine with a molecular weight of 135,000 g/mol . nih.gov This approach is versatile, allowing for the creation of copolymers by using a mixture of different N-carbothiophenyl α-amino acids. nih.gov This polymerization chemistry provides a route to synthetic polypeptides and has also been explored in the context of bioconjugation through thiocarbamate ligation. nih.gov

Synthesis of Macrocyclic Peptides with N-Fmoc-Phenylglycine Building Blocks

The incorporation of N-Fmoc-phenylglycine into macrocyclic peptides is of great interest for developing novel therapeutics, as macrocyclization can enhance binding affinity, selectivity, and bioavailability. acs.orgresearchgate.net However, the synthesis of phenylglycine-containing peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS) is notoriously challenging due to the high propensity of the phenylglycine residue to racemize. google.com

The increased acidity of the α-proton of phenylglycine makes it susceptible to epimerization under the basic conditions used during both the coupling step and the Fmoc-deprotection step in SPPS. luxembourg-bio.comgoogle.com Studies have shown that the base-catalyzed coupling of Fmoc-Phg is the most critical step for racemization. luxembourg-bio.com This can lead to the formation of diastereomeric mixtures that are difficult to separate and compromise the biological activity of the final macrocyclic peptide. google.com

Significant research has been dedicated to developing strategies to suppress this racemization. The choice of coupling reagents and the base used during the activation/coupling of the Fmoc-phenylglycine residue is paramount. It has been demonstrated that using specific coupling reagents like DEPBT or COMU in combination with sterically hindered bases such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) can reduce racemization to negligible levels.

Table 2: Strategies to Minimize Phenylglycine Racemization in Fmoc-SPPS

| Coupling Reagent | Base | Racemization Level | Reference |

|---|---|---|---|

| HATU | DIPEA | High | luxembourg-bio.com |

| DMTMM-BF4 | NMM | Reduced (29% impurity) | nih.govgoogle.com |

| DEPBT | TMP or DMP | Negligible |

| COMU | TMP or DMP | Negligible | |

This table summarizes key findings on racemization suppression from references luxembourg-bio.comnih.govgoogle.com.

Despite these challenges, phenylglycine-containing macrocycles have been successfully synthesized. For example, novel meta-linked phenylglycine-based macrocyclic inhibitors of Factor VIIa have been designed and synthesized as potential antithrombotic agents. nih.govnih.gov The synthesis of these complex molecules often involves a combination of synthetic strategies, such as a key Petasis reaction to form the phenylglycine core, followed by a macrocyclization step to form the final ring structure. nih.gov These examples demonstrate that by carefully selecting reaction conditions, the formidable challenge of racemization can be overcome to successfully incorporate N-Fmoc-phenylglycine into structurally complex and biologically active macrocyclic peptides.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of N-Fmoc-N-phenyl-glycine in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the molecule's connectivity and chemical environment.

In a study investigating racemization during peptide synthesis, NMR was used in conjunction with other techniques to analyze a pentapeptide containing a phenylglycine (Phg) residue. nih.govresearchgate.net The analysis revealed the presence of two diastereoisomers, indicating racemization of the Phg residue had occurred. nih.govresearchgate.net This highlights the sensitivity of NMR in detecting subtle stereochemical differences.

The chemical shifts observed in the NMR spectrum are highly dependent on the conformation of the molecule. For instance, the up-field shift in the aromatic protons of Fmoc-protected amino acids upon the addition of D₂O or an increase in water percentage is indicative of π-π stacking interactions between the Fmoc groups. rsc.org Furthermore, studies on Fmoc-protected amino acids have utilized NMR to confirm the correct structure of synthesized compounds. scienceopen.comptbioch.edu.plrsc.org

Chromatographic Techniques (HPLC, RP-HPLC) for Purity Assessment and Diastereomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) are paramount for assessing the purity of N-Fmoc-N-phenyl-glycine and for quantifying the ratio of diastereomers. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

The purity of commercially available N-Fmoc-L-α-phenylglycine is often stated as ≥98.0% as determined by HPLC. sigmaaldrich.com In research settings, RP-HPLC is routinely used to monitor the progress of reactions involving N-Fmoc-phenylglycine. For instance, the synthesis of Fmoc-phenylglycine from L-(+)-α-phenylglycine and Fmoc Chloride can be monitored using RP-HPLC at a wavelength of 215 nm. rsc.org

A significant application of RP-HPLC is the determination of diastereomeric excess, particularly in studies of racemization. During the synthesis of a phenylglycine-containing pentapeptide, RP-HPLC analysis revealed the presence of two diastereoisomers, with the undesired LLLDL component being as high as 49%. nih.govresearchgate.net This demonstrates the capability of RP-HPLC to separate and quantify stereoisomers, which is crucial for ensuring the stereochemical integrity of peptides. nih.govresearchgate.netnih.gov The choice of column, such as a C8 or C18 column, and the temperature can influence the separation of diastereomers. nih.gov

Mass Spectrometry (ESI-MS) for Molecular Mass and Structural Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for determining the molecular mass of N-Fmoc-N-phenyl-glycine and for confirming its structure. This method involves the formation of gas-phase ions from a solution, which are then analyzed by a mass spectrometer.

For N-Fmoc-phenylglycine, ESI-MS is used to confirm its formation, with the desired product appearing as a peak at an m/z corresponding to its molecular weight, often alongside a sodium adduct. rsc.org In studies involving peptide synthesis, ESI-MS is a critical tool for analyzing the final products. For example, in the synthesis of a phenylglycine-containing pentapeptide, ESI-MS, in combination with RP-HPLC and NMR, was used to identify the presence of two diastereoisomers. nih.govresearchgate.net

Furthermore, tandem mass spectrometry (ESI-MS/MS) can provide detailed structural information through fragmentation analysis. A novel fragmentation rearrangement reaction has been observed in N-terminal protected amino acids, including Fmoc-protected derivatives, using ESI-MS/MS. niscpr.res.in This technique is also employed to confirm the structure of deaminated products in studies of peptide modifications. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Structural Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of N-Fmoc-N-phenyl-glycine, offering valuable insights into its structural characteristics and the integrity of the molecule.

FT-IR spectroscopy is particularly useful for identifying characteristic functional groups. The FT-IR spectra of Fmoc-protected amino acids show distinct peaks corresponding to carbonyl stretching around 1720 cm⁻¹. scienceopen.com In a study comparing the bulk powder and electrospun fibers of Fmoc-Phe-Gly, IR and Raman spectra confirmed the integrity of the molecule, with no significant differences observed between the two forms. researchgate.net This indicates that the electrospinning process did not induce chemical reactions. researchgate.net

FT-IR spectroscopy has also been used to confirm the formation of Fmoc-PEG complexes and to study the self-assembly of Fmoc-phenylalanine, where changes in the spectra indicated a new polymorphic form after hydrogel formation. scienceopen.comresearchgate.net The technique is also valuable for characterizing nanomaterials functionalized with Fmoc-glycine. mdpi.commostwiedzy.plresearchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Determination of Fmoc Group Loading

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used and convenient method for the quantitative determination of the fluorenylmethoxycarbonyl (Fmoc) group, particularly for assessing the loading capacity on solid-phase synthesis resins or functionalized nanomaterials. mdpi.commostwiedzy.plresearchgate.netnih.gov

The method relies on the cleavage of the base-labile Fmoc group using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). mdpi.commostwiedzy.plresearchgate.netnih.gov This reaction produces a dibenzofulvene-piperidine adduct, which exhibits strong UV absorbance at specific wavelengths, typically around 289 nm, 301 nm, and 304 nm. mdpi.commostwiedzy.plresearchgate.netnih.govnih.govsigmaaldrich.com

By measuring the absorbance of the resulting solution and applying the Beer-Lambert law with a known molar extinction coefficient, the concentration of the cleaved Fmoc group, and thus the loading on the support, can be accurately calculated. nih.govrsc.org Different molar absorption coefficients have been reported and are used for calculations at different wavelengths. For example, values around 7800 M⁻¹cm⁻¹ are used for measurements at 300 nm or 301 nm, while a value of 6089 L mol⁻¹ cm⁻¹ has been determined for the transition at 289.8 nm. nih.govrsc.org The use of the shallower band at 289.8 nm is suggested to allow for a more precise and robust determination of substitution. nih.gov

The following table summarizes the key parameters for UV-Vis determination of Fmoc loading:

| Parameter | Value | Reference |

| Cleavage Reagent | 20% (v/v) piperidine in DMF | mdpi.commostwiedzy.plresearchgate.netnih.gov |

| Absorbance Maxima (λmax) | ~289 nm, ~301 nm, ~304 nm | mdpi.commostwiedzy.plresearchgate.netnih.govnih.govsigmaaldrich.com |

| Molar Extinction Coefficient (ε) at ~300/301 nm | 7800 M⁻¹cm⁻¹, 8021 L mol⁻¹cm⁻¹ | nih.govrsc.org |

| Molar Extinction Coefficient (ε) at ~289/290 nm | 5800 L mol⁻¹cm⁻¹, 6089 L mol⁻¹cm⁻¹ | mdpi.commostwiedzy.plresearchgate.netnih.govnih.gov |

Electron Microscopy (TEM, SEM) for Microstructural and Nanostructural Elucidation of Self-Assemblies

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are powerful tools for visualizing the micro- and nanostructures formed by the self-assembly of N-Fmoc-N-phenyl-glycine and related derivatives.

TEM provides high-resolution, two-dimensional images of the internal structure of materials. In the context of Fmoc-dipeptides, TEM has been instrumental in revealing the morphology of self-assembled structures. For instance, Fmoc-GG and Fmoc-FG were found to form entangled fibrous networks, which is consistent with their ability to form hydrogels. acs.orgresearchgate.net In contrast, Fmoc-GF formed micrometer-scale sheet-like structures, leading to precipitation rather than gelation. acs.orgresearchgate.net

SEM, on the other hand, provides three-dimensional topographical information about the surface of a sample. Both SEM and TEM have been used to characterize nanostructures, such as TiO₂@SiO₂ core-shells, that have been modified with Fmoc-glycine. mdpi.commostwiedzy.plresearchgate.netnih.gov These techniques are crucial for confirming the effectiveness of surface modifications. mdpi.commostwiedzy.plresearchgate.netnih.gov

X-ray Scattering Techniques (Wide-Angle X-ray Scattering) for Structural Characterization of Aggregates

X-ray scattering techniques, such as Wide-Angle X-ray Scattering (WAXS), are employed to investigate the atomic and molecular arrangement within the self-assembled aggregates of N-Fmoc-N-phenyl-glycine and its analogs.

WAXS provides information about the crystalline or amorphous nature of a material and can reveal details about the packing of molecules. In a study comparing the self-assembly of four Fmoc-dipeptides, WAXS was used alongside other techniques to characterize the resulting structures. acs.org The data from WAXS can help to elucidate the role of π-π stacking of the fluorenyl moieties and hydrogen bonding of the peptide components in driving the self-assembly process. acs.org

Furthermore, X-ray diffraction analysis of Fmoc-Phe assemblies has suggested that hydrogen bonding of the carbamate (B1207046) group is crucial for directing the one-dimensional growth of fibrils. acs.org In contrast, alterations in these interactions in peptoid analogues, which lack the carbamate hydrogen bonding capability, lead to a preference for two-dimensional sheet-like architectures. acs.org

Theoretical and Computational Investigations of N Fmoc N Phenyl Glycine Systems

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly Processes

Direct molecular dynamics (MD) simulations specifically for N-Fmoc-N-phenyl-glycine are not extensively documented in publicly accessible research. However, MD simulations of related Fmoc-amino acids and phenylglycine-containing peptides provide a framework for understanding its likely conformational behavior and self-assembly.

MD simulations are a powerful tool for exploring the conformational landscape of molecules by simulating their motion over time. For Fmoc-protected amino acids, these simulations often reveal a high degree of conformational flexibility. nih.gov Studies on catalytically active peptides containing Fmoc-protected phenylalanine have utilized MD simulations to identify secondary structures and confirm their tendency to form folded conformations in solution. nih.gov

The self-assembly of Fmoc-amino acids is a well-documented phenomenon driven by a combination of hydrogen bonding and π–π stacking interactions between the aromatic Fmoc groups. researchgate.netreading.ac.uk MD simulations of Fmoc-diphenylalanine, for example, have been used to analyze the self-assembly pathway into nanostructures. researchgate.net These simulations show that the aromatic moieties play a crucial role in initiating and stabilizing the assembled structures. researchgate.net It is highly probable that N-Fmoc-N-phenyl-glycine would also exhibit self-assembly properties, with the Fmoc-Fmoc interactions being a primary driving force.

Table 1: Key Interactions in the Self-Assembly of Fmoc-Amino Acids

| Interaction Type | Description | Relevant Moieties |

| π–π Stacking | Attraction between aromatic rings. | Fluorenyl groups of the Fmoc moiety, Phenyl ring. researchgate.netreading.ac.uk |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Carboxylic acid group, Carbamate (B1207046) linker. researchgate.net |

| Hydrophobic Interactions | Tendency of nonpolar groups to aggregate in aqueous solution. | Fluorenyl and phenyl groups. researchgate.net |

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Racemization, or the conversion of a chiral molecule into an equal mixture of enantiomers, is a significant concern in peptide synthesis involving phenylglycine. researchgate.netresearchgate.net This process can occur during the coupling step, which is often base-catalyzed. researchgate.net Quantum chemical calculations could, in principle, be used to model the transition states of the enolization mechanism responsible for racemization. Such calculations would help in understanding the energy barriers and the factors that influence the rate of epimerization.

Furthermore, quantum mechanical studies on phenylglycine model dipeptides have been used to investigate non-covalent interactions that stabilize certain conformations. nih.gov These calculations can reveal the intricate balance of forces, such as carbonyl-carbonyl interactions and interactions between carbonyl lone pairs and the aromatic π system, that dictate the molecule's structure and reactivity. nih.gov

Computational Modeling of Protecting Group Cleavage and Stability

The cleavage of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in peptide synthesis and is typically achieved using a base, such as piperidine (B6355638). thieme-connect.demdpi.com While specific computational models for the cleavage of the Fmoc group from N-Fmoc-N-phenyl-glycine are not reported, the general mechanism is well understood and can be computationally modeled.

The cleavage proceeds via a β-elimination mechanism. mdpi.com The base abstracts the acidic proton on the C9 position of the fluorenyl ring, leading to the formation of dibenzofulvene and the free amine. thieme-connect.de Computational modeling can be employed to study the kinetics and thermodynamics of this reaction, including the stability of the intermediates and transition states.

The stability of N-Fmoc-N-phenyl-glycine itself, particularly its stereochemical stability, has been the subject of experimental investigation, which could be complemented by computational studies. researchgate.net For instance, the propensity for racemization under different reaction conditions has been studied, showing that the choice of coupling reagents and base can significantly impact the stereochemical outcome. researchgate.netresearchgate.net Computational models could help to rationalize these experimental findings by predicting the relative energies of different diastereomeric transition states.

Table 2: Conditions Affecting Fmoc-Group Cleavage and Compound Stability

| Factor | Influence |

| Base Strength | Stronger bases generally lead to faster cleavage of the Fmoc group. thieme-connect.de |

| Solvent Polarity | Polar solvents like DMF facilitate the cleavage reaction. thieme-connect.de |

| Coupling Reagents | The choice of coupling reagents can influence the rate of racemization during peptide synthesis. researchgate.net |

| Temperature | Higher temperatures can increase the rate of both cleavage and potential side reactions like racemization. nih.gov |

Prediction of Aggregation Propensities and Self-Assembly Behavior

While there are no specific computational predictions of aggregation propensity for N-Fmoc-N-phenyl-glycine, the behavior of similar Fmoc-amino acids provides strong indications. The Fmoc group is well-known to drive the self-assembly of amino acids into various nanostructures, including fibrils and hydrogels. reading.ac.ukmdpi.com

Computational techniques are increasingly used to predict the self-assembly behavior of peptides and their derivatives. researchgate.net These methods can range from all-atom molecular dynamics simulations to coarse-grained models that simplify the system to study larger-scale phenomena. For N-Fmoc-N-phenyl-glycine, a key factor in its self-assembly would be the interplay between the π–π stacking of the Fmoc groups and the phenyl rings.

A comparative study on the self-assembly of Fmoc-phenylalanine and its corresponding peptoid derivative (N-benzyl glycine) showed that altering the hydrogen bonding capability can shift the assembly from one-dimensional fibrils to two-dimensional nanosheets. researchgate.net This highlights the sensitivity of the self-assembly process to the molecular structure. Given that N-Fmoc-N-phenyl-glycine has a substitution on the amide nitrogen, its hydrogen bonding capacity is altered compared to a standard Fmoc-amino acid, which would likely have a profound impact on its aggregation and self-assembly behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.